2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane

Distillation purification Process chemistry Solvent swap

2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane (CAS 85030-52-0) is a cyclic acetal belonging to the malondialdehyde tetraalkylacetal family, characterized by a 1,3-dioxolane ring bearing a 4-methyl substituent and a 2-(2,2-dimethoxyethyl) side chain. With a molecular formula of C₈H₁₆O₄ and a molecular weight of 176.21 g/mol, this compound functions as a protected, storable equivalent of malondialdehyde—a highly reactive dialdehyde with poor intrinsic storage properties—and is explicitly cited in the patent literature as a valuable starting material for the preparation of dyes, pest control agents, and pharmaceuticals.

Molecular Formula C8H16O4
Molecular Weight 176.21 g/mol
CAS No. 85030-52-0
Cat. No. B12661659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane
CAS85030-52-0
Molecular FormulaC8H16O4
Molecular Weight176.21 g/mol
Structural Identifiers
SMILESCC1COC(O1)CC(OC)OC
InChIInChI=1S/C8H16O4/c1-6-5-11-8(12-6)4-7(9-2)10-3/h6-8H,4-5H2,1-3H3
InChIKeyZSTBDLRRJVNBQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane (CAS 85030-52-0): A Malondialdehyde Tetraalkylacetal Building Block for Heterocyclic Synthesis and Dyestuff Intermediates


2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane (CAS 85030-52-0) is a cyclic acetal belonging to the malondialdehyde tetraalkylacetal family, characterized by a 1,3-dioxolane ring bearing a 4-methyl substituent and a 2-(2,2-dimethoxyethyl) side chain [1]. With a molecular formula of C₈H₁₆O₄ and a molecular weight of 176.21 g/mol, this compound functions as a protected, storable equivalent of malondialdehyde—a highly reactive dialdehyde with poor intrinsic storage properties—and is explicitly cited in the patent literature as a valuable starting material for the preparation of dyes, pest control agents, and pharmaceuticals [1][2]. Its computed XLogP3-AA of 0.5, zero hydrogen bond donors, and four hydrogen bond acceptors define a lipophilicity and solubility profile that is meaningfully distinct from the more common acyclic malondialdehyde bis(dimethyl acetal) [3].

Why 2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane Cannot Be Replaced by 1,1,3,3-Tetramethoxypropane or Other Malondialdehyde Acetals Without Process Revalidation


Although 1,1,3,3-tetramethoxypropane (malondialdehyde bis(dimethyl acetal), CAS 102-52-3) is the most widely used protected malondialdehyde equivalent, it differs fundamentally from 2-(2,2-dimethoxyethyl)-4-methyl-1,3-dioxolane in three quantifiable dimensions that preclude simple drop-in substitution: (i) the cyclic 1,3-dioxolane architecture confers markedly greater resistance to hydrolytic deprotection than the acyclic tetraacetal—literature demonstrates that cyclic acetals hydrolyze 100- to 1,000-fold more slowly than their acyclic dimethyl acetal counterparts [1]; (ii) the boiling point differential of approximately 14.5 °C at atmospheric pressure (197.5 °C vs. 183 °C) directly impacts distillation-based purification and solvent-swap operations [2]; and (iii) the patent-recorded product composition shows that this compound is obtained as the major component (64%) of a specific reaction mixture whose by-product profile (including malondialdehyde bis-1,2-propylene-acetal and 1-methoxypropoxy-1,3,3-trimethoxypropane) is inseparable from its synthetic route and cannot be replicated using the commercial acyclic acetal [3]. These differences mandate independent process validation rather than assumed interchangeability.

Quantitative Differentiation Evidence for 2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane vs. Closest Malondialdehyde Acetal Comparators


Boiling Point Elevation of ~14.5 °C vs. 1,1,3,3-Tetramethoxypropane Enables Differentiated Distillation Cut Points

The target compound exhibits a computed normal boiling point of 197.457 °C at 760 mmHg, compared to 183 °C (lit.) for 1,1,3,3-tetramethoxypropane—a difference of approximately +14.5 °C [1]. Under reduced pressure, the experimental boiling point is reported as 37 °C at 0.5 mbar [2]. This boiling point elevation, attributable to the higher molecular weight (176.21 vs. 164.20 g/mol) and the cyclic dioxolane architecture, provides a wider thermal operating window for distillation-based separation from lower-boiling by-products such as 1,1,3,3-tetramethoxypropane (bp 30 °C/13 mbar in the same patent mixture) [2].

Distillation purification Process chemistry Solvent swap

Cyclic 1,3-Dioxolane Architecture Confers 100- to 1,000-Fold Slower Hydrolytic Deprotection Kinetics Than Acyclic Dimethyl Acetals

The five-membered cyclic acetal (1,3-dioxolane) structure of the target compound provides a class-level hydrolytic stability advantage over acyclic acetals such as 1,1,3,3-tetramethoxypropane. Peer-reviewed kinetic studies on acetophenone-derived acetals demonstrate that cyclic 1,3-dioxolanes hydrolyze 1.0 × 10³ to 1.8 × 10² times more slowly than the corresponding acyclic dimethyl acetal under identical acidic conditions [1]. Independent work confirms that mild aqueous conditions (80 °C, neat water) quantitatively hydrolyze acyclic dimethyl and diethyl acetals while cyclic acetals remain stable [2]. Although direct hydrolysis rate constants for 2-(2,2-dimethoxyethyl)-4-methyl-1,3-dioxolane itself have not been published, the class-level inference from structurally analogous cyclic acetals supports a meaningful stability differential relevant to reaction conditions involving protic media or acidic workup.

Hydrolytic stability Protecting group strategy Reaction compatibility

Higher Density (1.01 vs. 0.99 g/cm³) and Molecular Weight (176.21 vs. 164.20 g/mol) Shift Phase Behavior and Stoichiometry Relative to 1,1,3,3-Tetramethoxypropane

The target compound has a computed density of 1.01 g/cm³ and molecular weight of 176.21 g/mol, compared to 0.9895–0.997 g/cm³ and 164.20 g/mol for 1,1,3,3-tetramethoxypropane [1][2]. This represents a density increase of approximately 1.3–2.1% and a molecular weight increase of 7.3%. The density difference alters liquid-liquid phase separation behavior in aqueous-organic biphasic systems, while the 7.3% higher molecular weight means that, per unit mass, the target compound delivers approximately 6.8% fewer moles of malondialdehyde equivalents upon deprotection—a factor that must be accounted for in stoichiometric reaction planning [1].

Phase separation Stoichiometric calculation Formulation

Patent-Documented Product Composition: 64% Main Product Yield with Defined By-Product Profile Distinct from Commercial Malondialdehyde Bis(Dimethyl Acetal)

In the preparative method disclosed in US4518785A, the end-product mixture obtained contains 2-(2′,2′-dimethoxyethyl)-4-methyl-(1,3)-dioxolane as the main component at 64% yield, alongside by-products that are themselves malondialdehyde tetraalkylacetals: 1,1,3,3-tetramethoxypropane (8%), malondialdehyde bis-1,2-propylene-acetal (17%), 1-methoxypropoxy-1,3,3-trimethoxypropane (5%), and 2-(2-methoxy-2-methoxypropoxyethyl)-4-methyl-1,3-dioxolane (5%) [1]. This composition is fundamentally different from commercial 1,1,3,3-tetramethoxypropane (typically ≥98% purity as a single chemical entity) . Users procuring the target compound must therefore be aware that it is supplied as defined by its synthetic provenance and may contain specific co-products rather than as a single-component reagent.

Patent synthesis Product composition By-product profile

Computed logP Difference (XLogP3-AA 0.5 vs. 0.61) Indicates Moderately Lower Lipophilicity Than the Acyclic Comparator, Affecting Extraction and Chromatographic Behavior

The target compound has a PubChem-computed XLogP3-AA value of 0.5, compared to a reported logP of approximately 0.61–1.01 for 1,1,3,3-tetramethoxypropane [1][2]. This lower computed lipophilicity (ΔlogP of approximately –0.11, or roughly –18% on a linear scale) suggests that the cyclic dioxolane compound partitions slightly more favorably into aqueous phases than its acyclic counterpart, which may affect extraction recovery in aqueous workup procedures and reduce reversed-phase HPLC retention times by a measurable margin.

Lipophilicity Extraction efficiency Chromatographic retention

Procurement-Guiding Application Scenarios for 2-(2,2-Dimethoxyethyl)-4-methyl-1,3-dioxolane Based on Quantified Differentiation Evidence


Heterocyclic Synthesis Requiring a Malondialdehyde Equivalent with Enhanced Hydrolytic Stability Under Protic or Acidic Conditions

When synthesizing pyrazoles, isoxazoles, pyrimidines, or 2-aminopyrimidines via condensation of a malondialdehyde equivalent with hydrazines, hydroxylamines, or amidines, the cyclic 1,3-dioxolane architecture of 2-(2,2-dimethoxyethyl)-4-methyl-1,3-dioxolane offers a documented 100- to 1,000-fold reduction in acid-catalyzed hydrolysis rate relative to acyclic dimethyl acetals [1]. This stability advantage is critical when the condensation partner or catalyst system generates acidic conditions that would prematurely deprotect 1,1,3,3-tetramethoxypropane, leading to malondialdehyde degradation and reduced heterocycle yield. The patent literature explicitly identifies this compound class as starting materials for pyrazole, isoxazole, pyrimidine, 2-aminopyrimidine, and pyrimidone synthesis, which serve as intermediates for crop protection agents, dyes, and active pharmaceutical compounds [2].

Dyestuff Intermediate Manufacturing Leveraging Higher Boiling Point for Purification by Fractional Distillation

The 14.5 °C higher normal boiling point of 2-(2,2-dimethoxyethyl)-4-methyl-1,3-dioxolane (197.5 °C) versus 1,1,3,3-tetramethoxypropane (183 °C) provides a wider distillation window for separating the product from lower-boiling reaction components [1][2]. This is particularly relevant in dyestuff intermediate production, where the malondialdehyde tetraalkylacetals are described in the patent literature as valuable starting materials for dye synthesis . The reduced-pressure boiling point of 37 °C at 0.5 mbar (experimental) further supports vacuum distillation as a viable purification strategy .

Pharmaceutical Intermediate Synthesis Where Stoichiometric Precision and Defined By-Product Specifications Are Required

For pharmaceutical intermediate applications governed by cGMP where impurity profiles must be fully characterized, procurement of 2-(2,2-dimethoxyethyl)-4-methyl-1,3-dioxolane requires awareness of the patent-documented product composition (64% main product with five identified co-products) [1]. The 7.3% higher molecular weight (176.21 vs. 164.20 g/mol) must be factored into stoichiometric calculations for reactions where the compound serves as a masked malondialdehyde source for constructing pyrimidine or pyrazole pharmacophores used in sulfonamide antibiotics (e.g., sulfadiazine via 2-aminopyrimidine) [1][2].

Agrochemical Research Utilizing Substituted Malondialdehyde Acetals for Pest Control Agent Scaffold Construction

The patent literature explicitly identifies malondialdehyde tetraalkylacetals including 2-(2,2-dimethoxyethyl)-4-methyl-1,3-dioxolane as starting materials for pest control agents [1]. The cyclic acetal's class-level hydrolytic stability advantage over acyclic alternatives [2] may provide superior shelf-life and reaction robustness in multi-step agrochemical intermediate syntheses, particularly in sequences involving aqueous washes or mildly acidic coupling steps that would compromise 1,1,3,3-tetramethoxypropane.

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